molecular formula C35H34N2O7 B557599 Fmoc-Gln(Dod)-OH CAS No. 113534-17-1

Fmoc-Gln(Dod)-OH

Cat. No. B557599
M. Wt: 594.7 g/mol
InChI Key: LATICJFEOIZOBM-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Gln(Dod)-OH, also known as Nα-Fmoc-Nδ-(4,4′-dimethoxybenzhydryl)-L-glutamine, is a compound used in peptide synthesis . It has an empirical formula of C35H34N2O7 and a molecular weight of 594.65 .


Molecular Structure Analysis

The molecular structure of Fmoc-Gln(Dod)-OH includes a total of 82 bonds. There are 48 non-H bonds, 27 multiple bonds, 13 rotatable bonds, 3 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .


Chemical Reactions Analysis

Fmoc-Gln(Dod)-OH is used in Fmoc solid-phase peptide synthesis . The specific chemical reactions involving Fmoc-Gln(Dod)-OH are not detailed in the available resources.


Physical And Chemical Properties Analysis

Fmoc-Gln(Dod)-OH has a molecular weight of 594.65 . It is stored at a temperature of 2-8°C . The compound has a density of 1.263g/cm3 and a boiling point of 872.8ºC at 760 mmHg .

Scientific Research Applications

1. Specific Scientific Field The primary field of application for “Fmoc-Gln(Dod)-OH” is in Biochemistry , specifically in the area of Peptide Synthesis .

1. Green Chemistry “Fmoc-Gln(Dod)-OH” is used in the field of Green Chemistry . The Fmoc/tBu solid-phase synthesis method, which uses “Fmoc-Gln(Dod)-OH”, has been adapted to use greener solvents . This reduces the environmental impact and potential health hazards associated with the use of traditional solvents .

2. Biochemical Research “Fmoc-Gln(Dod)-OH” is used in Biochemical Research . It is used in the synthesis of peptides for research purposes . The Fmoc group protects the amino acid during synthesis, allowing for the creation of complex peptides .

3. Industrial Peptide Synthesis “Fmoc-Gln(Dod)-OH” is used in Industrial Peptide Synthesis . The Fmoc/tBu solid-phase synthesis method is the method of choice for the synthesis of peptides in both research and industrial settings . This method allows for the use of an excess of reagents to achieve quantitative yields .

1. Drug Development “Fmoc-Gln(Dod)-OH” can be used in the field of Drug Development . Peptides synthesized using “Fmoc-Gln(Dod)-OH” are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis method allows for the creation of complex peptides that can be used in drug development .

2. Environmental Sustainability “Fmoc-Gln(Dod)-OH” is also relevant in the field of Environmental Sustainability . The use of greener solvents in the Fmoc/tBu solid-phase synthesis method reduces the environmental impact and potential health hazards associated with the use of traditional solvents .

3. Material Science In the field of Material Science , “Fmoc-Gln(Dod)-OH” could potentially be used in the synthesis of bioactive materials . These materials could have applications in various areas such as tissue engineering, drug delivery, and biosensing .

Safety And Hazards

Fmoc-Gln(Dod)-OH is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas . The product should not be allowed to enter drains .

properties

IUPAC Name

(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATICJFEOIZOBM-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561678
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln(Dod)-OH

CAS RN

113534-17-1
Record name N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113534-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.